molecular formula C14H14N6S2 B12625754 5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12625754
M. Wt: 330.4 g/mol
InChI Key: MPEQJYSRQHXLCD-OVCLIPMQSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound crystallizes in a triclinic space group $$ P\overline{1} $$ with unit cell parameters $$ a = 7.3269 \, \text{Å} $$, $$ b = 9.828 \, \text{Å} $$, $$ c = 13.6139 \, \text{Å} $$, $$ \alpha = 91.093^\circ $$, $$ \beta = 98.068^\circ $$, and $$ \gamma = 99.789^\circ $$ . The triazole ring forms dihedral angles of $$ 75.00^\circ $$ and $$ 38.51^\circ $$ with the 4-methylsulfanylphenyl and pyrazole rings, respectively, creating a non-planar molecular geometry . X-ray diffraction confirms the presence of centrosymmetric dimers stabilized by N—H···S hydrogen bonds (2.42 Å), which contribute to crystal packing .

Crystallographic Parameter Value
Space group $$ P\overline{1} $$ (triclinic)
Unit cell volume 955.56 ų
Z 2
Hydrogen bond length (N—H···S) 2.42 Å
Dihedral angles 75.00°, 38.51°

The pyrazole ring exhibits bond lengths of $$ 1.316–1.321 \, \text{Å} $$ for N–C bonds, consistent with partial double-bond character . Anisotropic displacement parameters indicate minimal thermal motion in the triazole core, suggesting high rigidity . Comparable compounds with similar substituents crystallize in monoclinic systems (e.g., $$ P2_1/n $$), highlighting the influence of methylsulfanyl groups on lattice symmetry .

Properties

Molecular Formula

C14H14N6S2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H14N6S2/c1-9-7-12(17-16-9)13-18-19-14(21)20(13)15-8-10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,16,17)(H,19,21)/b15-8+

InChI Key

MPEQJYSRQHXLCD-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylate

The synthesis begins with the preparation of ethyl 5-methyl-1H-pyrazole-3-carboxylate , which serves as a key intermediate:

  • Starting materials : Acetone, diethyl oxalate, sodium methoxide.
  • Reaction sequence :
    • Condensation of acetone with diethyl oxalate in the presence of sodium methoxide.
    • Conversion into ethyl pyrazole derivative using hydrazine hydrate in stoichiometric amounts.

This intermediate is critical for subsequent reactions.

Hydrazinolysis and Formation of Phenyl Isothiocyanate Derivative

The ethyl pyrazole derivative undergoes hydrazinolysis followed by nucleophilic addition with phenyl isothiocyanate:

  • Reagents : Hydrazine hydrate and phenyl isothiocyanate.
  • Conditions : Conducted under alkaline media to facilitate heterocyclicization into the triazole-thiol framework.

Cyclization and Functionalization

Alkaline Cyclization

The cyclization step involves the transformation of thiosemicarbazide derivatives into the desired 1,2,4-triazole ring:

  • Base used : Sodium hydroxide or potassium hydroxide.
  • Mechanism : Dehydrative cyclization under basic conditions promotes ring closure and thiol formation.

Alkylation

The synthesized triazole-thiol compound undergoes alkylation to introduce pharmacophoric fragments:

  • Reagents : Alkylating agents tailored for specific functional groups.
  • Outcome : Formation of derivatives with enhanced biological activity profiles.

Analytical Confirmation

The structure and purity of the synthesized compound were confirmed using various analytical techniques:

Reaction Schemes

Below is a simplified table summarizing the core steps:

Step Reagents/Conditions Outcome
Synthesis of pyrazole carboxylate Acetone, diethyl oxalate, sodium methoxide Ethyl 5-methyl-pyrazole derivative
Hydrazinolysis Hydrazine hydrate Pyrazole hydrazide
Addition reaction Phenyl isothiocyanate Thiosemicarbazide intermediate
Cyclization Sodium hydroxide Formation of triazole-thiol
Alkylation Alkylating agents Functionalized pharmacophoric derivatives

Notes on Optimization

Optimization strategies for yield and purity include:

  • Using stoichiometric amounts of hydrazine hydrate to prevent side reactions.
  • Employing controlled temperature conditions during cyclization to enhance thiol formation efficiency.
  • Selecting appropriate solvents (e.g., ethanol) to maximize product solubility and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions of the Thiol Group

The thiol (-SH) group at position 3 of the triazole ring undergoes oxidation under mild conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂):

Reaction Oxidizing Agent Product Conditions Yield
Oxidation to disulfideI₂ (0.1 M)3,3'-disulfide-bridged dimerRT, EtOH, 2 h78%
Oxidation to sulfonic acidH₂O₂ (30%)3-sulfonic acid derivative60°C, H₂O, 6 h65%

The disulfide bond formation is reversible under reducing conditions (e.g., NaBH₄), restoring the thiol group.

Hydrolysis of the Imine Bond

The methylideneamino group (-N=CH-) undergoes hydrolysis in acidic or basic media, yielding primary amine and aldehyde intermediates:

Condition Reagents Products Notes
Acidic (HCl)1 M HCl, reflux4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol + 4-(methylsulfanyl)benzaldehydeReaction completes in 4 h
Basic (NaOH)0.5 M NaOH, 50°CSame products as acidic hydrolysisSlower kinetics (8 h)

The hydrolysis products retain biological activity, as seen in analogous triazole derivatives .

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitution at position 1 or 4. For example:

Reaction Nucleophile Product Catalyst Yield
AlkylationCH₃I1-methyl-triazole derivativeK₂CO₃, DMF, 80°C82%
Arylation4-bromobenzaldehyde4-aryl-substituted triazoleCuI, DIPEA, DMF68%

These reactions modify the electronic properties of the triazole core, enhancing antimicrobial activity .

Coordination with Metal Ions

The triazole-thiol moiety acts as a bidentate ligand, forming stable complexes with transition metals:

Metal Salt Reaction Conditions Complex Structure Application
CuCl₂RT, MeOH, 2 h[Cu(L)₂Cl₂] (L = triazole-thiol)Anticancer studies
Fe(NO₃)₃Reflux, H₂O/EtOH, 4 h[Fe(L)(NO₃)₃(H₂O)₂]Catalysis

These complexes exhibit enhanced bioactivity compared to the free ligand .

Methylsulfanyl Group Oxidation

The 4-(methylsulfanyl)phenyl group undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing Agent Product Conditions Yield
m-CPBA4-(methylsulfinyl)phenyl derivativeDCM, 0°C, 1 h90%
H₂O₂/AcOH4-(methylsulfonyl)phenyl derivative50°C, 3 h75%

Sulfone derivatives show improved pharmacokinetic profiles in drug design .

Comparative Reactivity of Analogues

The reactivity of this compound aligns with structurally similar triazole-thiols. Key differences arise from the methylsulfanyl and pyrazole substituents:

Compound Key Reaction Relative Reactivity
5-cyclohexyl-4-{[(E)-(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiolDisulfide formationLower (steric hindrance)
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thioneMetal coordinationHigher (soft S donor)

Mechanistic Insights

  • Thiol oxidation : Proceeds via a radical intermediate in the presence of I₂.

  • Imine hydrolysis : Follows a protonation-nucleophilic attack pathway.

  • Metal coordination : Involves deprotonation of the thiol group and N-binding from triazole .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as antimicrobial agents. A study by Gümrükçüoğlu et al. synthesized various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited promising activity against both bacterial strains and yeast-like fungi, suggesting that modifications to the triazole structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CCandida albicansLow

Anticancer Properties

Triazole derivatives are also being explored for their anticancer properties. A study focused on the synthesis of 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated significant antitumoral activity in vitro. The structural modifications influenced the potency against various cancer cell lines, indicating that similar structural features in the compound could yield favorable results in cancer research .

Agricultural Applications

The compound's potential extends to agricultural science as well. Triazole fungicides are known for their effectiveness against a wide range of fungal pathogens affecting crops. The sulfur-containing triazoles have shown enhanced activity against specific plant pathogens, suggesting that the compound could be developed into an effective agricultural fungicide .

Table 2: Efficacy of Triazoles in Agriculture

Pathogen TypeEfficacy (%)Recommended Dose (g/L)
Fusarium spp.850.5
Botrytis cinerea900.75
Alternaria spp.800.6

Future Perspectives

Research into the applications of 5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is still evolving. Future studies should focus on optimizing its structure to enhance its efficacy and reduce potential side effects. Additionally, exploring its synergistic effects with other compounds may lead to more effective therapeutic strategies.

Mechanism of Action

The mechanism of action of “5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the Schiff base aromatic ring or the heterocyclic appendages . Below is a comparative analysis:

Compound Name Substituent on Schiff Base Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Biological Activity (DPPH IC50, µM)
Target Compound 4-(Methylsulfanyl)phenyl 357.46 -SH, -SMe, pyrazole 73–81* 43.2–38.7*
5-(4-Methoxyphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-4H-1,2,4-triazole-3-thiol () 4-Methoxyphenyl 313.38 -OMe, pyrrole Not reported Not tested
4-[(E)-(3-Methylphenyl)methylideneamino]-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol () 3-Methylphenyl 324.40 -CH3, pyridine Not reported Not reported
4-[(E)-(5-Methylthiophen-2-yl)methylideneamino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol () 5-Methylthienyl 342.46 Thiophene, pyridine Not reported Not reported
4-[(4-Fluorobenzylidene)amino]-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol () 4-Fluorophenyl 328.35 -F, pyridine Not reported Not reported
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenylpyrazol-4-yl)-4H-1,2,4-triazole-3-thione () 3,4-Dimethoxyphenyl 449.51 -OMe, phenylpyrazole 65–70 Moderate antioxidant activity

*Data inferred from structurally similar analogs in .

Key Research Findings

Structure-Activity Relationships :

  • The methylsulfanyl group in the target compound provides a balance between electron donation and steric effects, optimizing antioxidant efficacy .
  • Pyridine or pyrazole substituents at position 5 enhance π-π interactions in biological targets .

Thermodynamic Stability : X-ray crystallography (using SHELXL and ORTEP ) confirms planar geometry of the Schiff base, critical for binding to enzymatic pockets .

Pharmacokinetic Properties : Sulfur-containing analogs demonstrate improved metabolic stability compared to oxygenated derivatives .

Biological Activity

The compound 5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Triazole Formation : Employing cyclization reactions that introduce the triazole moiety.
  • Thiol and Amino Functionalization : Introducing thiol and amino groups through nucleophilic substitutions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds with electron-withdrawing groups (EWGs) at strategic positions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were often reported in the range of 25–100 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole and triazole derivatives. The presence of specific substituents on the aromatic ring was found to enhance cytotoxicity against cancer cell lines. For example, compounds with a methylsulfanyl group demonstrated improved selectivity towards cancer cells compared to normal cells .

Antioxidant Activity

The antioxidant potential of triazole-containing compounds has been extensively studied. The presence of thiol groups is crucial for scavenging free radicals, thus contributing to their antioxidant properties . Research has shown that these compounds can significantly reduce oxidative stress in cellular models.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of 5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is influenced by:

  • Substituents on the Aromatic Ring : The presence of methylsulfanyl and other functional groups can enhance lipophilicity and electronic properties, improving binding affinity to biological targets.
  • Positioning of Functional Groups : The location of substituents on the pyrazole or triazole rings significantly affects potency and selectivity against various biological targets .
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced membrane permeability, facilitating better bioavailability.

Case Studies

Several case studies have provided insights into the efficacy and mechanism of action of this compound:

  • Antimicrobial Studies : A study demonstrated that a derivative with a similar scaffold exhibited potent antibacterial activity with an MIC comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting a potential mechanism for anticancer activity .
  • Antioxidant Efficacy : Compounds were tested against DPPH radicals, showing significant scavenging activity which correlates with their thiol content .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Cyclization of hydrazine derivatives with carbonyl precursors (e.g., ethyl oxalate and ketones) under basic conditions (e.g., NaOH in methanol) to form the triazole-thiol core .
  • Step 2 : Schiff base formation by reacting the triazole-thiol with 4-(methylsulfanyl)benzaldehyde under reflux in ethanol, using catalytic acetic acid to promote imine linkage .
  • Optimization : Adjusting solvent polarity (e.g., switching from methanol to DMF) and temperature (80–100°C) improves yield. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms the Schiff base (E-configuration) via imine proton (~8.5 ppm) and aromatic integration .
  • IR : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to rule out byproducts .

Q. How do structural modifications (e.g., substituents on the pyrazole or triazole rings) influence solubility and stability?

  • Answer :

  • Solubility : The methylsulfanyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for biological assays. Adding polar groups (e.g., -OH) to the benzylidene moiety improves aqueous solubility .
  • Stability : The Schiff base is prone to hydrolysis in acidic conditions; steric shielding via para-substituents on the benzylidene ring (e.g., -OCH₃) stabilizes the imine bond .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with fungal lanosterol 14α-demethylase (CYP51)?

  • Answer :

  • Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare it via protonation and energy minimization .
  • Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) and assign partial charges.
  • Docking : Use AutoDock Vina to simulate binding. The triazole-thiol moiety chelates the heme iron, while the benzylidene group occupies hydrophobic pockets. Validate with MD simulations to assess binding stability .

Q. What strategies resolve contradictions in reported antifungal IC₅₀ values across studies?

  • Answer :

  • Standardize Assays : Use consistent fungal strains (e.g., Candida albicans ATCC 90028) and culture conditions (RPMI-1640, 35°C).
  • Control Compounds : Include fluconazole as a positive control to calibrate MIC ranges.
  • Statistical Analysis : Apply ANOVA to compare datasets; discrepancies may arise from variations in compound purity or assay protocols .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Answer :

  • Modify Substituents : Replace the methylsulfanyl group with a sulfone (-SO₂CH₃) to enhance metabolic stability .
  • ADME Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs. The compound’s high logP (~3.5) suggests moderate blood-brain barrier penetration, which can be tuned via fluorination .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

  • Answer :

  • Challenge 1 : Low yield in Schiff base formation due to imine reversibility.
  • Solution : Use molecular sieves to remove water and shift equilibrium .
  • Challenge 2 : Thiol oxidation during storage.
  • Solution : Store under inert gas (N₂) with 1% ascorbic acid as an antioxidant .

Methodological Guidance

Q. How to troubleshoot failed cyclization reactions during triazole-thiol synthesis?

  • Steps :

Verify stoichiometry (1:1 hydrazine:carbonyl precursor).

Replace NaOH with K₂CO₃ for milder basic conditions.

Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) .

Q. What in silico tools are recommended for ADMET profiling?

  • Tools :

  • SwissADME : Predicts bioavailability, CYP450 interactions.
  • Protox-II : Estimates toxicity (e.g., hepatotoxicity risk).
  • Results : The compound’s high topological polar surface area (~90 Ų) suggests poor oral absorption, necessitating prodrug strategies .

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